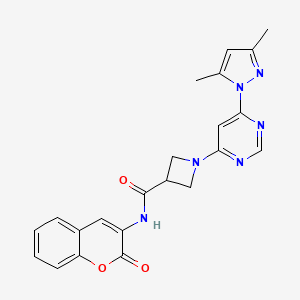

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-oxochromen-3-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-13-7-14(2)28(26-13)20-9-19(23-12-24-20)27-10-16(11-27)21(29)25-17-8-15-5-3-4-6-18(15)31-22(17)30/h3-9,12,16H,10-11H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWFWJFJWQWPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC5=CC=CC=C5OC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling the azetidine-3-carboxamide core with functionalized pyrimidine and coumarin moieties. Key steps include:

-

Pyrimidine functionalization : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 3,5-dimethylpyrazole group at the pyrimidine C4 position .

-

Azetidine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the azetidine carboxamide to the pyrimidine scaffold .

-

Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux (60–100°C) with catalysts like cesium carbonate .

- Optimization : Monitor reaction progress via TLC or LCMS. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Step Key Conditions Yield Range Pyrazole-pyrimidine coupling Pd(PPh3)4, DMF, 80°C 40–60% Azetidine-carboxamide formation EDC, HOBt, DCM, RT 55–70%

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use deuterated DMSO or CDCl3 for ¹H/¹³C NMR to assign protons (e.g., pyrazole methyl groups at δ 2.2–2.3 ppm, coumarin carbonyl at δ 11.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected ~470–480 Da) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What preliminary biological assays are recommended to assess its activity?

- In vitro screens :

- Kinase inhibition : Test against kinase panels (e.g., EGFR, Aurora kinases) due to pyrimidine’s role in ATP-binding pockets .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Controls : Include reference inhibitors (e.g., imatinib for kinases) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Approach :

Substituent variation : Modify pyrazole (e.g., 3,5-dimethyl → trifluoromethyl) or coumarin (e.g., 7-hydroxy vs. 7-methoxy) .

Scaffold hopping : Replace azetidine with piperidine or morpholine to assess ring size impact on solubility and binding .

Bioisosteric replacements : Substitute pyrimidine with pyridazine or triazole to evaluate heterocycle effects .

- Data Analysis : Use IC50 shifts (>10-fold) to identify critical substituents. Cross-validate with molecular docking .

Q. What strategies resolve contradictions in biological data across assays (e.g., high in vitro potency but low cellular activity)?

- Troubleshooting :

- Solubility : Measure logP (e.g., >3 indicates poor aqueous solubility; use PEG-400 or cyclodextrin formulations) .

- Metabolic stability : Perform microsomal assays (human liver microsomes) to identify rapid degradation .

- Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out promiscuity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methods :

- Docking : Use AutoDock Vina to model compound binding to kinase domains (e.g., PDB: 4GD) .

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable poses) .

- Output : Identify residues (e.g., hinge region Lys/Met) for hydrogen bonding or steric optimization .

Q. What protocols are effective for resolving synthetic by-products or diastereomers?

- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) for enantiomer separation .

- Crystallography : Grow single crystals (solvent: methanol/water) for X-ray diffraction to confirm stereochemistry .

Q. How can target engagement be validated in cellular models?

- Tools :

- CETSA : Monitor thermal stabilization of target proteins in lysates via Western blot .

- Pull-down assays : Use biotinylated probes to capture compound-bound kinases from cell extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.